molecular formula C18H21N3O6 B2653825 (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 633296-62-5

(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No. B2653825
M. Wt: 375.381
InChI Key: YPRFVGALQWEGPB-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H21N3O6 and its molecular weight is 375.381. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Anticancer Activity and Synthesis Research on derivatives of (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has shown promising anticancer properties. A study outlined the facile synthesis of dihydropyrimidinone derivatives and their evaluation against HepG2 cancer cell lines, revealing significant anticancer activity for some compounds. These compounds were synthesized using a multicomponent reaction, showing an increase in necrosis compared to control during apoptotic assays, indicating their potential in cancer treatment (Bhat et al., 2022) Consensus Paper.

Antiviral Properties Another study identified a compound structurally related to (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication. This compound, through high-throughput screening, was found to inhibit the formation of Zika virus replication compartments in the endoplasmic reticulum, highlighting a novel mechanism for antiviral intervention and the potential of related compounds for treating Zika virus infections (Riva et al., 2021) Consensus Paper.

Antimicrobial Effects Derivatives have also been explored for their antimicrobial properties. A study on substituted pyrido[2,3-d]pyrimidines incorporating the trimethoxyphenyl scaffold demonstrated potent antimicrobial activity against various bacterial strains. These compounds, designed from enaminones similar to the core structure of interest, show promise as novel antimicrobial agents with significant efficacy at low concentrations (Sarhan et al., 2021) Consensus Paper.

properties

IUPAC Name

(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-20-14(10-16(23)21(2)18(20)24)19-15(22)7-6-11-8-12(25-3)17(27-5)13(9-11)26-4/h6-10H,1-5H3,(H,19,22)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRFVGALQWEGPB-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)/C=C\C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

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